RP-54745

Vue d'ensemble

Description

RP-54745 est un composé connu pour ses propriétés antirhumatismales potentielles. Il est un inhibiteur de la stimulation des macrophages et de la production d'interleukine-1, ce qui en fait un candidat prometteur pour le traitement des troubles inflammatoires et auto-immuns .

Applications De Recherche Scientifique

RP-54745 has several scientific research applications, including:

Chemistry: Used as a model compound to study the effects of interleukin-1 inhibition.

Biology: Investigated for its role in modulating immune responses, particularly in macrophage activity.

Medicine: Explored as a potential treatment for rheumatoid arthritis and other inflammatory diseases

Industry: Potential applications in the development of new anti-inflammatory drugs

Mécanisme D'action

Target of Action

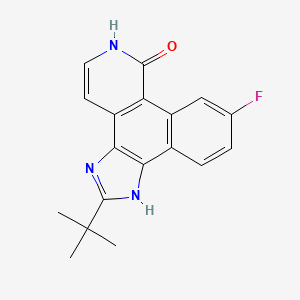

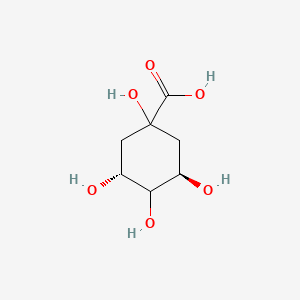

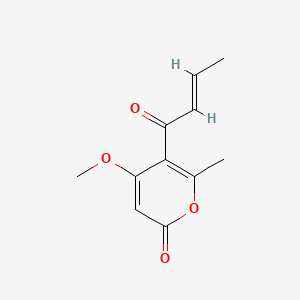

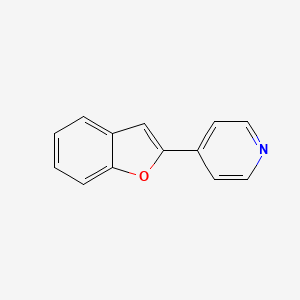

RP-54745, also known as 4-Chloro-5-(3,4-dihydro-1-methyl-2(1H)-isoquinolinyl)-3H-1,2-dithiol-3-one or 4-Chloro-5-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-3H-1,2-dithiol-3-one, primarily targets macrophages and the production of interleukin-1 (IL-1) . Macrophages are a type of white blood cell that engulfs and digests cellular debris, foreign substances, microbes, and cancer cells in a process called phagocytosis. IL-1 is a group of 11 cytokines, which plays a central role in the regulation of immune and inflammatory responses to infections or sterile insults .

Mode of Action

This compound acts by inhibiting the metabolism of stimulated macrophages, specifically the hexose monophosphate pathway (HMP) and the exocytosis of lysosomal enzymes . It also diminishes lipopolysaccharide (LPS)-induced IL-1 production by murine peritoneal macrophages . This effect was confirmed at the mRNA level; at the concentration of 3×10^−6 M, the IL-1α and β mRNA signals were inhibited, whereas the TNFα mRNA signal was only slightly lessened .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hexose monophosphate pathway (HMP), also known as the pentose phosphate pathway. This pathway plays a key role in cellular metabolism, providing cells with NADPH and pentoses necessary for nucleic acid synthesis .

Pharmacokinetics

This compound is effective at moderate oral doses (around 5 mg/kg) in different mouse models of induced arthritis and in the MRL/lpr mice, genetically predisposed to develop an autoimmune pathology including arthritic disorders . The clinical status of the MRL mice, and several of their disturbed biochemical and immunological parameters, improved after a 3-month treatment with this compound . .

Result of Action

The action of this compound leads to the inhibition of macrophage stimulation and IL-1 production, which can influence cells and cytokines implicated in the regulation of the immune system . The dysfunctioning of these can lead to inflammatory disorders or autoimmune pathologies . Therefore, this compound is considered a potential antirheumatic compound .

Analyse Biochimique

Biochemical Properties

RP-54745 influences the hexose monophosphate pathway (HMP) and the exocytosis of lysosomal enzymes in stimulated macrophages . It also diminishes lipopolysaccharide (LPS)-induced interleukin-1 (IL-1) production by murine peritoneal macrophages .

Cellular Effects

This compound has shown to influence cells and cytokines implicated in the regulation of the immune system . Dysfunctions in these cells and cytokines can lead to inflammatory disorders or autoimmune pathologies .

Molecular Mechanism

The molecular mechanism of this compound involves inhibition of IL-1α and β mRNA signals, whereas the TNFα mRNA signal is only slightly lessened . This effect was confirmed in vivo, with a dose of this compound of 25 mg kg −1 .

Temporal Effects in Laboratory Settings

The clinical status of MRL mice, and several of their disturbed biochemical and immunological parameters, improved after a 3-month treatment with this compound .

Dosage Effects in Animal Models

This compound was effective at moderate oral doses (around 5 mg kg −1) in different mouse models of induced arthritis and in the MRL/lpr mice, genetically predisposed to develop an autoimmune pathology including arthritic disorders .

Méthodes De Préparation

La synthèse du RP-54745 implique la formation d'une structure amino-dithiole-one. Les voies de synthèse spécifiques et les conditions de réaction ne sont pas largement détaillées dans les sources publiques, mais il est connu que le composé est préparé par une série de réactions organiques impliquant des étapes de chloration et de cyclisation . Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces réactions pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

RP-54745 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, bien que les réactifs et les conditions détaillés ne soient pas largement documentés.

Réduction : De même que l'oxydation, des réactions de réduction peuvent être réalisées, mais les détails spécifiques sont limités.

Substitution : This compound peut subir des réactions de substitution, en particulier impliquant ses groupes amino et chloro.

Les réactifs couramment utilisés dans ces réactions comprennent divers agents oxydants et réducteurs, ainsi que des nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les effets de l'inhibition de l'interleukine-1.

Biologie : Enquêté pour son rôle dans la modulation des réponses immunitaires, en particulier dans l'activité des macrophages.

Médecine : Exploré comme un traitement potentiel de la polyarthrite rhumatoïde et d'autres maladies inflammatoires

Industrie : Applications potentielles dans le développement de nouveaux médicaments anti-inflammatoires

Mécanisme d'action

This compound exerce ses effets en inhibant la production d'interleukine-1 dans les macrophages. Cette inhibition se produit au niveau de l'ARNm, réduisant l'expression de l'interleukine-1 alpha et bêta. Le composé affecte également la voie du monophosphate d'hexose et l'exocytose des enzymes lysosomales . Ces actions réduisent collectivement l'inflammation et modulent les réponses immunitaires.

Comparaison Avec Des Composés Similaires

RP-54745 est unique en raison de son inhibition spécifique de la production d'interleukine-1. Des composés similaires incluent :

Anakinra : Un antagoniste recombinant du récepteur de l'interleukine-1 utilisé pour traiter la polyarthrite rhumatoïde.

Canakinumab : Un anticorps monoclonal ciblant l'interleukine-1 bêta.

Rilonacept : Une protéine de fusion qui agit comme un récepteur leurre pour l'interleukine-1

Comparé à ces composés, this compound offre un mécanisme d'action distinct en ciblant la production d'interleukine-1 au niveau de l'ARNm, offrant potentiellement des avantages thérapeutiques différents.

Propriétés

IUPAC Name |

4-chloro-5-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)dithiol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNOS2/c1-8-10-5-3-2-4-9(10)6-7-15(8)12-11(14)13(16)18-17-12/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJJGVDFQORITE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CCN1C3=C(C(=O)SS3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70928964 | |

| Record name | 4-Chloro-5-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-3H-1,2-dithiol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135330-08-4 | |

| Record name | RP 54745 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135330084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-5-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-3H-1,2-dithiol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

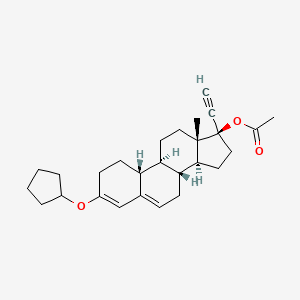

![3-(Hexadecanoyloxy)-2-{[10-(pyren-1-yl)decanoyl]oxy}propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1679935.png)

![N-[[1-[[4-(Hydroxyiminomethyl)pyridin-1-ium-1-yl]methylsulfanylmethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1679946.png)